9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile
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Overview
Description
9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8700^{3,8}0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8700^{3,8}0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, nitration, and amination .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, would be essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated analogs .
Scientific Research Applications
9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. For instance, it may inhibit certain kinases, thereby affecting signal transduction and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoline: Shares a similar core structure but differs in the functional groups attached.
Imidazo[4,5-b]pyridine: Another compound with a fused ring system, used in similar research applications
Uniqueness
What sets 9-{[(pyridin-3-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile apart is its unique combination of a pyridine ring with a benzimidazolo-isoquinoline framework, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
11-(pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5/c23-12-18-16-7-1-2-8-17(16)21(25-14-15-6-5-11-24-13-15)27-20-10-4-3-9-19(20)26-22(18)27/h3-6,9-11,13,25H,1-2,7-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHFSUSGWJZMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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